![molecular formula C18H19N3O2 B14448515 1-[(4-Aminophenyl)methyl]-4-benzylpiperazine-2,3-dione CAS No. 77917-04-5](/img/structure/B14448515.png)
1-[(4-Aminophenyl)methyl]-4-benzylpiperazine-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Aminophenyl)methyl]-4-benzylpiperazine-2,3-dione is an organic compound with a complex structure that includes a piperazine ring substituted with aminophenyl and benzyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Aminophenyl)methyl]-4-benzylpiperazine-2,3-dione typically involves multi-step organic reactions. One common method includes the reaction of 4-aminobenzylamine with benzylpiperazine under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(4-Aminophenyl)methyl]-4-benzylpiperazine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: NBS in the presence of light or heat.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
1-[(4-Aminophenyl)methyl]-4-benzylpiperazine-2,3-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[(4-Aminophenyl)methyl]-4-benzylpiperazine-2,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(4-Aminophenyl)piperazine: Shares the aminophenyl group but lacks the benzyl substitution.
4-Benzylpiperazine: Contains the benzyl group but lacks the aminophenyl substitution.
Uniqueness: 1-[(4-Aminophenyl)methyl]-4-benzylpiperazine-2,3-dione is unique due to its dual substitution on the piperazine ring, which imparts distinct chemical and biological properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific domains. Its unique structure and reactivity make it a valuable compound for further research and development.
Propriétés
Numéro CAS |
77917-04-5 |
|---|---|
Formule moléculaire |
C18H19N3O2 |
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
1-[(4-aminophenyl)methyl]-4-benzylpiperazine-2,3-dione |
InChI |
InChI=1S/C18H19N3O2/c19-16-8-6-15(7-9-16)13-21-11-10-20(17(22)18(21)23)12-14-4-2-1-3-5-14/h1-9H,10-13,19H2 |
Clé InChI |
ATDGGTVWUJEFGV-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(=O)C(=O)N1CC2=CC=CC=C2)CC3=CC=C(C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Hexyl-4-[(Z)-(4-methylphenyl)-ONN-azoxy]benzene](/img/structure/B14448442.png)

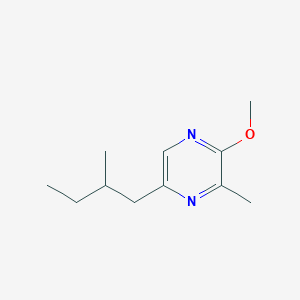

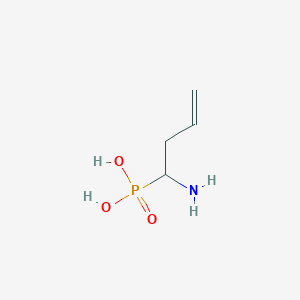
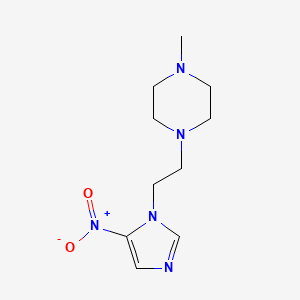

![4-[2-(5-Nitrofuran-2-yl)ethenyl]morpholine](/img/structure/B14448480.png)

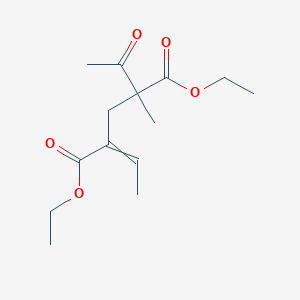
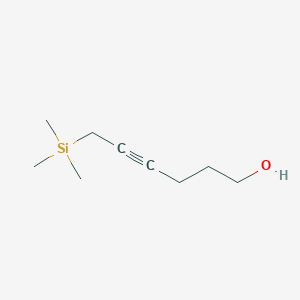

![N-Butyl-9-methoxy-7-oxo-7H-furo[3,2-g][1]benzopyran-4-sulfonamide](/img/structure/B14448516.png)
![Tris[3-(2H-1,3-benzodioxol-5-yl)propyl]borane](/img/structure/B14448520.png)
